4-Cyano-3,5-dimethylbenzoic acid
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Overview
Description
4-Cyano-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H9NO2. It is characterized by a cyano group (-CN) and two methyl groups (-CH3) attached to a benzoic acid core. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyano-3,5-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethylbenzoic acid followed by reduction and subsequent cyanation. The nitration step typically uses concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The final cyanation step involves the use of a cyanide source such as sodium cyanide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by cyanation. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyano group.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Cyano-3,5-dimethylbenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-cyano-3,5-dimethylbenzoic acid involves its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo esterification and amidation reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it versatile in chemical synthesis .
Comparison with Similar Compounds
- 4-Cyano-2,6-dimethylbenzoic acid
- 4-Cyano-3,5-dimethylphenol
- 4-Cyano-3,5-dimethylbenzaldehyde
Comparison: 4-Cyano-3,5-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of functionalization .
Properties
IUPAC Name |
4-cyano-3,5-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOXFFNRMSJGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90924-01-9 |
Source
|
Record name | 4-cyano-3,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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